molecular formula C14H22ClNO B2930093 2-[(3-Methoxyphenyl)methyl]azepane hydrochloride CAS No. 2060031-33-4

2-[(3-Methoxyphenyl)methyl]azepane hydrochloride

Cat. No.: B2930093
CAS No.: 2060031-33-4
M. Wt: 255.79
InChI Key: FZVIXTRFCQGFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxyphenyl)methyl]azepane hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxyphenyl)methyl]azepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(3-Methoxyphenyl)methyl]azepane hydrochloride has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3-Methoxyphenyl)methyl]azepane hydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methoxyphenyl)methyl]piperidine hydrochloride
  • 2-[(3-Methoxyphenyl)methyl]morpholine hydrochloride
  • 2-[(3-Methoxyphenyl)methyl]pyrrolidine hydrochloride

Uniqueness

2-[(3-Methoxyphenyl)methyl]azepane hydrochloride is unique due to its seven-membered azepane ring, which provides distinct chemical properties compared to its five- or six-membered counterparts.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]azepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-16-14-8-5-6-12(11-14)10-13-7-3-2-4-9-15-13;/h5-6,8,11,13,15H,2-4,7,9-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVIXTRFCQGFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CCCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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